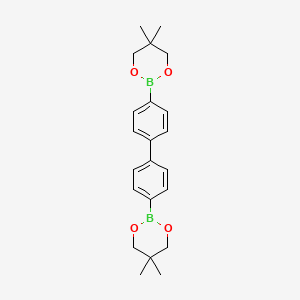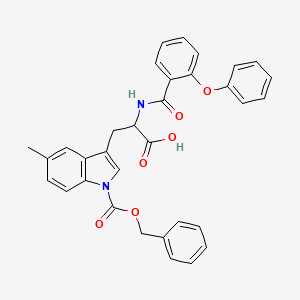
2-Bromo-1-(tiofen-2-il)propan-1-ona
Descripción general
Descripción
2-Bromo-1-(thiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H7BrOS. It is a brominated derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
2-Bromo-1-(thiophen-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
Target of Action
Thiophene derivatives, which include 2-bromo-1-(thiophen-2-yl)propan-1-one, have been reported to exhibit a variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological activities .
Análisis Bioquímico
Biochemical Properties
2-Bromo-1-(thiophen-2-yl)propan-1-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as tyrosinase, which is involved in the production of melanin. The compound’s bromine atom can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. Additionally, 2-Bromo-1-(thiophen-2-yl)propan-1-one can interact with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 2-Bromo-1-(thiophen-2-yl)propan-1-one on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce changes in gene expression, leading to alterations in cellular metabolism. For example, it can upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 2-Bromo-1-(thiophen-2-yl)propan-1-one exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by covalently binding to the active sites of enzymes. This binding can lead to conformational changes in the enzyme, rendering it inactive. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to either upregulation or downregulation of target genes, depending on the context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(thiophen-2-yl)propan-1-one can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(thiophen-2-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it can induce toxic effects such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical effect .
Metabolic Pathways
2-Bromo-1-(thiophen-2-yl)propan-1-one is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s interactions with cofactors such as NADPH can also play a role in its metabolic processing .
Transport and Distribution
Within cells and tissues, 2-Bromo-1-(thiophen-2-yl)propan-1-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 2-Bromo-1-(thiophen-2-yl)propan-1-one is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. The compound’s localization can also affect its interactions with other biomolecules, modulating its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-(thiophen-2-yl)propan-1-one can be synthesized through the bromination of 1-(thiophen-2-yl)propan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of 2-Bromo-1-(thiophen-2-yl)propan-1-one follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Major Products Formed
Nucleophilic substitution: Formation of substituted thiophenes.
Reduction: Formation of 2-bromo-1-(thiophen-2-yl)propan-1-ol.
Oxidation: Formation of sulfoxides or sulfones.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(thiophen-2-yl)ethanone: Similar structure but with a shorter carbon chain.
2-Bromo-1-(thiophen-2-yl)butan-1-one: Similar structure but with a longer carbon chain.
2-Chloro-1-(thiophen-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-1-(thiophen-2-yl)propan-1-one is unique due to its specific combination of a bromine atom and a thiophene ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of complex organic molecules and in applications requiring specific electronic and steric characteristics .
Propiedades
IUPAC Name |
2-bromo-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEXQXDJGISUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472187 | |
| Record name | 2-Bromo-1-(thiophen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75815-46-2 | |
| Record name | 2-Bromo-1-(thiophen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate](/img/structure/B1339522.png)

![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1339525.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)




